

# An In-depth Technical Guide to (R)-3-Phenylbutanal

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## Compound of Interest

Compound Name: (R)-3-Phenylbutanal

Cat. No.: B15192648

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This technical guide provides a comprehensive overview of **(R)-3-Phenylbutanal**, including its chemical identity, properties, and a detailed experimental protocol for a closely related enantioselective synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed technical information on this chiral aldehyde.

## Chemical Identity and Synonyms

The nomenclature and various identifiers for **(R)-3-Phenylbutanal** are crucial for accurate documentation and research. The standard IUPAC name for this compound is (3R)-3-phenylbutanal)[1][2]. Due to its specific stereochemistry, it is also referred to as (-)-3-Phenylbutanal. A comprehensive list of its synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for **(R)-3-Phenylbutanal**

Type	Identifier	Source
IUPAC Name	(3R)-3-phenylbutanal	[1][2]
Synonyms	(R)-3-Phenylbutanal	[1][2]
(-)-3-Phenylbutanal	[1][2]	
(R)-3-Phenylbutyraldehyde	[1][2]	
(-)-3-Phenylbutyraldehyde	[1]	
(R)-(-)-3-Phenylbutanal	[1]	
Benzenepropanal, beta-methyl-, (R)-	[1]	
CAS Number	42307-58-4	[1][2]
PubChem CID	10877278	[1][2]
UNII	9MP9LE5IN2	[1][2]

## Physicochemical Properties

The physical and chemical properties of **(R)-3-Phenylbutanal** are essential for its handling, application, and analysis. These properties have been computationally predicted and are summarized in the table below.

Table 2: Physicochemical Properties of **(R)-3-Phenylbutanal**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O	[1][2]
Molecular Weight	148.20 g/mol	[1][2]
Exact Mass	148.088815002 Da	[1][2]
XLogP3-AA	1.9	[1][2]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	3	[3]
Topological Polar Surface Area	17.1 Å <sup>2</sup>	[1][2]
Refractive Index (n <sub>20/D</sub> )	1.5179 (lit.)	
Density	0.997 g/mL at 25 °C (lit.)	
Boiling Point	93-94 °C/16 mmHg (lit.)	

## Enantioselective Synthesis

While specific experimental protocols for the synthesis of **(R)-3-Phenylbutanal** are not readily available in the public domain, a highly relevant and detailed procedure for the enantioselective synthesis of a closely related precursor, (R)-3-nitro-3-phenylbutanal, has been reported. This enzymatic synthesis offers excellent enantioselectivity and provides a valuable methodology for obtaining chiral  $\gamma$ -nitroaldehydes, which can be further transformed into other valuable chiral building blocks.

## Experimental Protocol: Enzymatic Synthesis of (R)-3-Nitro-3-phenylbutanal

This protocol is adapted from a study on the enantioselective synthesis of pharmaceutically active  $\gamma$ -aminobutyric acids. The key step involves a Michael-type addition catalyzed by an engineered 4-oxalocrotonate tautomerase mutant (4-OT L8Y/M45Y/F50A).

#### Materials and Reagents:

- Nitroalkene (acceptor)
- Aldehyde (donor)
- Engineered 4-OT L8Y/M45Y/F50A enzyme
- Sodium phosphate buffer (20 mM, pH 6.5)
- Ethanol
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

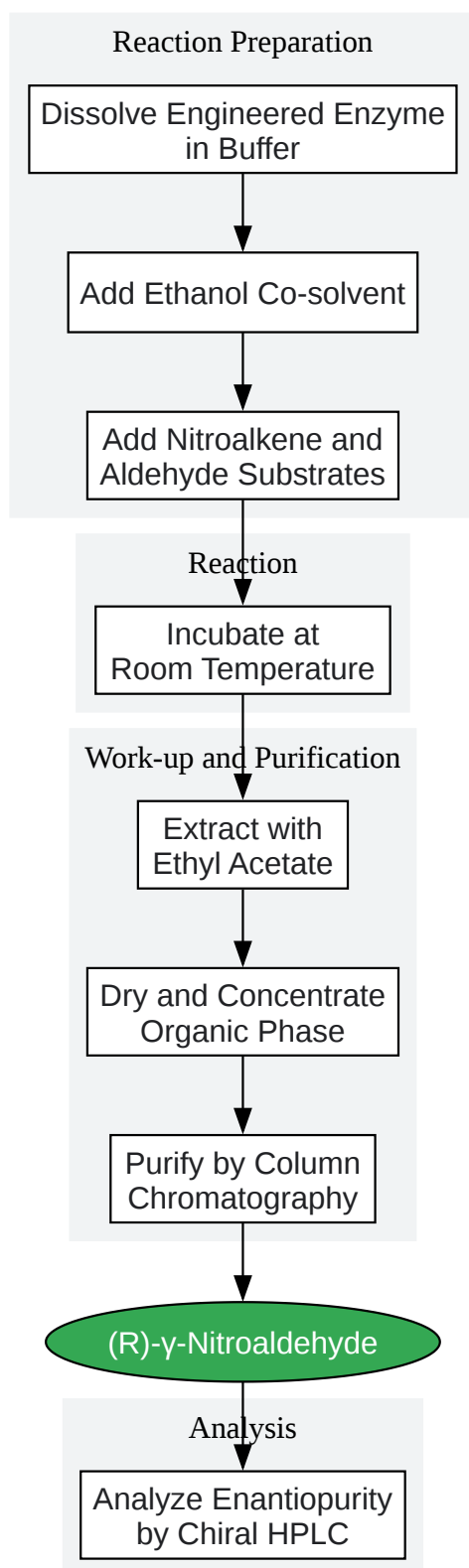
- **Reaction Setup:** In a suitable reaction vessel, dissolve the engineered 4-OT enzyme (1.4 mol % relative to the nitroalkene) in 20 mM sodium phosphate buffer (pH 6.5).
- **Addition of Co-solvent and Substrates:** Add ethanol to a final concentration of 20-30% (v/v). Subsequently, add the nitroalkene and the aldehyde donor to the reaction mixture.
- **Incubation:** Seal the reaction vessel and incubate at room temperature with gentle agitation. Monitor the progress of the reaction by an appropriate analytical technique (e.g., HPLC, TLC).
- **Work-up:** Upon completion of the reaction, extract the aqueous reaction mixture with ethyl acetate.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
- **Purification:** Purify the crude product by silica gel column chromatography to yield the desired (R)- $\gamma$ -nitroaldehyde.

### Enantiopurity Analysis:

The enantiomeric excess of the product can be determined by reverse-phase High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-RH column).

## Synthesis Workflow

The following diagram illustrates the general workflow for the enantioselective enzymatic synthesis of the  $\gamma$ -nitroaldehyde precursor.



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Caption: Workflow for the enantioselective enzymatic synthesis.

## Applications and Biological Relevance

While this guide focuses on the chemical synthesis and properties of **(R)-3-Phenylbutanal**, it is important to note its context within the broader chemical landscape. The racemic mixture of 3-phenylbutanal is primarily utilized as a fragrance ingredient, valued for its green and hyacinth-like aroma.

At present, there is limited publicly available information on the specific biological activities, signaling pathway interactions, or applications in drug development for the (R)-enantiomer of 3-phenylbutanal. The related compound, phenylbutyric acid, is used therapeutically for urea cycle disorders and shows promise in other areas due to its activity as a histone deacetylase inhibitor and chemical chaperone[4]. However, similar biological functions have not been attributed to **(R)-3-Phenylbutanal**.

Future research may uncover unique biological properties of this specific enantiomer, potentially leading to new applications in pharmacology or materials science. The synthetic methodologies outlined in this guide provide a foundation for producing high-purity **(R)-3-Phenylbutanal** for such exploratory studies.

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